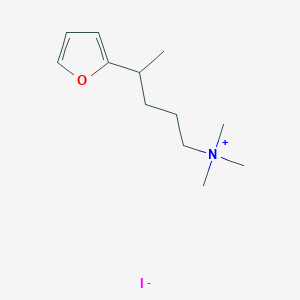
1-(3-Fluoro-4-methoxyphenyl)ethanamine
Descripción general
Descripción
1-(3-Fluoro-4-methoxyphenyl)ethanamine is a chemical compound that has been synthesized and studied for its potential applications in various fields of chemistry and pharmacology. Although explicit studies on this compound are limited, its related derivatives have been extensively researched for their antimicrobial properties and potential use in creating novel chemical entities.
Synthesis Analysis
The synthesis of derivatives closely related to 1-(3-Fluoro-4-methoxyphenyl)ethanamine involves several chemical reactions, including propargylation followed by the click reaction, Gewald synthesis, and Vilsmeier-Haack reaction among others. These methods yield compounds with potential antimicrobial activities and provide a foundation for further chemical modifications (Nagamani et al., 2018); (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using NMR, Mass Spectrometry, and X-ray crystallography, revealing complex structures with potential bioactive properties. These studies contribute to understanding the molecular framework and the influence of substituents on the compound's overall properties and activities (Düğdü et al., 2013).
Chemical Reactions and Properties
1-(3-Fluoro-4-methoxyphenyl)ethanamine and its derivatives participate in various chemical reactions, leading to the synthesis of novel compounds with significant antimicrobial and possibly other biological activities. These reactions involve interactions with different reagents under specific conditions to yield a wide array of chemical structures (Jarag et al., 2011).
Physical Properties Analysis
The physical properties of compounds synthesized from 1-(3-Fluoro-4-methoxyphenyl)ethanamine, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are often studied using techniques like XRD, TGA, and SEM, providing insights into the material's stability and suitability for further applications (Jarag et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for the development of pharmaceuticals and other chemical entities. Derivatives of 1-(3-Fluoro-4-methoxyphenyl)ethanamine show potential for antimicrobial activity, which is a significant aspect of their chemical property profile (Nagamani et al., 2018); (Puthran et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Apremilast Synthesis
Antimicrobial Activity
Research into novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-Fluoro-4-methoxyphenyl)ethanone, demonstrated significant antimicrobial activity. This study suggests potential pharmaceutical applications for these compounds, with some showing excellent activity compared to other derivatives (Divyaraj Puthran et al., 2019).
Material Science and Organic Chemistry
Luminescence and Transport Properties
The study of naphthyl phenylamine compounds, including derivatives of 1-(3-Fluoro-4-methoxyphenyl)ethanamine, explored their transport and luminescence properties. This research contributes to the understanding of the effects of polar side groups on the hole mobilities and luminescence of organic compounds, potentially impacting the development of organic light-emitting diodes (OLEDs) (K. Tong et al., 2004).
Chalcone Synthesis
Another application involves the synthesis of chalcone derivatives through condensation of related compounds. This research highlighted the advantages of using sonochemical methods over conventional methods for synthesizing chalcones, pointing to potential efficiencies in organic synthesis processes (K. J. Jarag et al., 2011).
Propiedades
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUPBBABCUKYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398662 | |
| Record name | 1-(3-fluoro-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxyphenyl)ethanamine | |
CAS RN |
105321-49-1 | |
| Record name | 1-(3-fluoro-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)




